3,3-Diaminobenzidine Tetrahydrochloride Hydrate

説明

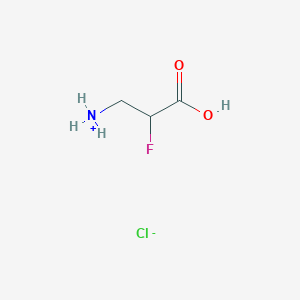

3,3-Diaminobenzidine Tetrahydrochloride Hydrate is a useful research compound. Its molecular formula is C12H22Cl4N4O and its molecular weight is 380.1 g/mol. The purity is usually 95%.

BenchChem offers high-quality 3,3-Diaminobenzidine Tetrahydrochloride Hydrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,3-Diaminobenzidine Tetrahydrochloride Hydrate including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Histochemistry and Cytochemistry : DAB is widely used in histochemistry and cytochemistry for demonstrating oxidative enzymes and hemoproteins, tracer experiments, immunocytochemistry, and methods based on non-enzymic DAB oxidation. It's noted for its specificity and sensitivity in these reactions (Litwin Ja, 1979).

Colorimetric Assay for Peroxidase : DAB serves as a hydrogen donor in colorimetric assays for measuring peroxidase activity. This method is sensitive and stable under usual assay conditions, showing a linear relationship between peroxidase concentration and the rate of oxidation of DAB (Herzog & Fahimi, 1973).

Gas Storage and Separation : DAB is used in the synthesis of Benzimidazole-linked polymers (BILPs), which are promising for gas storage and separation applications. The study of its acid-catalyzed formation rates has shown significant impacts on the porosity levels of BILPs and their subsequent effects on CO2 and CH4 binding affinities and selective uptake of CO2 over CH4 and N2 (Altarawneh et al., 2015).

Polymer Science : DAB is used in the preparation of polyimidazopyrrolones and related polymers, contributing to advancements in polymer science, particularly in the creation of films and glass-reinforced laminates (Bower & Frost, 1972).

Electroanalytical Applications : Electropolymerization of DAB on gold surfaces results in a stable film that retains the complexational functionalities of the monomer. This has applications in sensitive and selective determination of various ions in flow systems (Khoo & Ye, 2002).

Environmental Impact Studies : The effects of DAB on soil microbiota, including viable aerobic bacteria, fungal populations, and soil enzymatic activities, have been studied to understand its environmental impact (Pozo et al., 2003).

Medical Research : DAB is used in medical research for the horseradish peroxidase–diaminobenzidine tetrahydrochloride histochemical method, which has applications in immunoelectron microscopy and other immunoassays (Abrahamson, 2022).

特性

IUPAC Name |

5-(4-aminophenyl)cyclohexa-2,4-diene-1,1,2-triamine;hydrate;tetrahydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N4.4ClH.H2O/c13-10-4-1-8(2-5-10)9-3-6-11(14)12(15,16)7-9;;;;;/h1-6H,7,13-16H2;4*1H;1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYJCVCLFWWSVFU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=CC=C(C1(N)N)N)C2=CC=C(C=C2)N.O.Cl.Cl.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22Cl4N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,3-Diaminobenzidine Tetrahydrochloride Hydrate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1S)-1-[3-[2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propan-1-ol](/img/structure/B7949322.png)

![4-[2-(4-Methoxyphenyl)ethenyl]benzenamine](/img/structure/B7949361.png)

![1H-1,2,3-Triazolo[4,5-d]pyrimidin-5-amine, 7-chloro-](/img/structure/B7949389.png)